![molecular formula C5H5BrN6 B2453374 8-Bromo pirazolo[1,5-a][1,3,5]triazina-2,4-diamina CAS No. 1783318-15-9](/img/structure/B2453374.png)

8-Bromo pirazolo[1,5-a][1,3,5]triazina-2,4-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

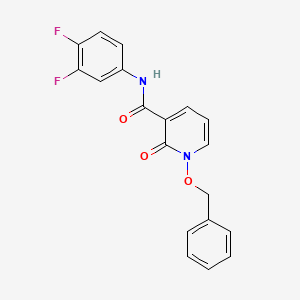

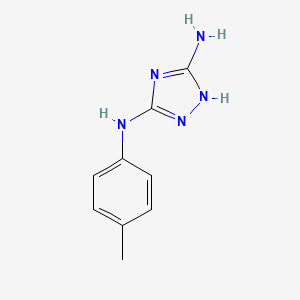

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound with a molecular formula of C5H5BrN6 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazolo[1,5-a][1,3,5]triazine ring system, which is a fused ring structure containing nitrogen atoms. It is primarily used in research and development due to its unique chemical properties.

Aplicaciones Científicas De Investigación

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have selective antiproliferative activity against certain cancer cells , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit enzymes such as ache, buche, and bace1 , which could suggest a similar mode of action for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine.

Pharmacokinetics

Similar compounds have shown promising admet properties, suggesting potential drug-like characteristics .

Result of Action

Related compounds have demonstrated potent anti-proliferative activity against certain cancer cells , which could suggest similar effects for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence the activity of these enzymes, thereby affecting biochemical reactions within the cell.

Cellular Effects

Based on its potential interactions with enzymes such as AChE and BuChE , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can interact with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . These interactions could potentially lead to changes in enzyme activity and subsequent changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of pyrazolo[1,5-a][1,3,5]triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Coupling Reactions: Palladium catalysts such as palladium acetate, along with ligands like triphenylphosphine, are used in organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed

Substitution Reactions: Products include various substituted pyrazolo[1,5-a][1,3,5]triazines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.

8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with a chlorine atom instead of bromine.

8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with an iodine atom instead of bromine.

Uniqueness

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or pharmaceuticals.

Propiedades

IUPAC Name |

8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWPLWLTSDXLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1Br)N=C(N=C2N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2453293.png)

![N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2453295.png)

![5-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1,2-oxazole](/img/structure/B2453299.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)

![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![6-(3-phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2453306.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)

![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)